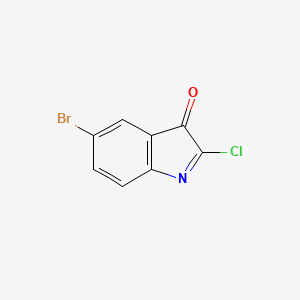

5-Bromo-2-chloro-3H-indol-3-one

Description

Significance of the Indolone Core in Synthetic Organic Chemistry

The indole (B1671886) nucleus is a prominent structural motif found in numerous natural products and biologically active compounds. researchgate.net Its derivative, the indolone core, represents a key building block in the synthesis of a wide range of heterocyclic compounds. rsc.org The reactivity of the indolone system, characterized by its electron-deficient nature, makes it a valuable precursor for various chemical transformations. Synthetic chemists have dedicated considerable effort to developing efficient methods for constructing this privileged molecular framework, highlighting its importance in medicinal chemistry and materials science. rsc.orgresearchgate.net The indole scaffold is considered an active principle in many therapeutic agents, from simple neurotransmitters to complex alkaloids used in cancer therapy. researchgate.net

Overview of Halogenated Indolone Derivatives and their Chemical Relevance

The introduction of halogen atoms onto the indolone core profoundly influences its chemical and physical properties. nih.gov Halogenation can alter the electron distribution within the molecule, impacting its reactivity and potential for further functionalization. nih.govresearchgate.net Halogenated indoles are crucial intermediates in organic synthesis, often serving as precursors for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, halogen substituents can enhance the biological activity of indole-based compounds. nih.gov The presence of both bromine and chlorine in a molecule, as seen in many marine metabolites, can lead to unique chemical properties and biological functions. nih.gov

Research Scope and Focus on 5-Bromo-2-chloro-3H-indol-3-one

This article focuses specifically on the chemical compound This compound . This particular derivative combines the structural features of the 3H-indol-3-one core with the distinct electronic effects of both a bromine and a chlorine substituent. The presence of these two different halogens on the indole ring system presents interesting possibilities for selective chemical modifications.

Chemical Properties and Synthesis of this compound

While specific research detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from related structures and general principles of organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6199-96-8 | guidechem.com |

| Molecular Formula | C₈H₃BrClNO | guidechem.com |

| Molecular Weight | 244.47 g/mol | guidechem.com |

| Predicted pKa | -4.15 ± 0.20 | guidechem.com |

The synthesis of halogenated indoles can be achieved through various methods, including direct halogenation of the indole ring. For instance, the bromination of 1-acetyl-indoline followed by saponification is a known method to produce 5-bromo-indoline. prepchem.com Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide. prepchem.com A patented method for synthesizing a related compound, 5-bromo-6-chloro-3-indoxyl, involves a multi-step process starting from 4-chloro-2-aminobenzoic acid. google.com

The reactivity of this compound would likely be dictated by the positions of the halogen atoms. The chlorine atom at the 2-position and the bromine atom at the 5-position would influence the electrophilicity of the carbonyl group and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO/c9-4-1-2-6-5(3-4)7(12)8(10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMVZHSSWWHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653159 | |

| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6199-96-8 | |

| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloro 3h Indol 3 One

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 5-Bromo-2-chloro-3H-indol-3-one scaffold in a limited number of steps, often by forming the heterocyclic ring system with the desired substituents already in place or introduced concurrently.

Condensation Reactions as a Route to this compound

Condensation reactions are a cornerstone of heterocyclic synthesis. While a direct condensation route to this compound is not prominently documented, the general principles of condensation chemistry can be applied to speculate on potential pathways. Typically, such reactions would involve the cyclization of a linear precursor that already contains the necessary carbon and nitrogen framework.

For instance, the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone is a known method for creating C-C bonds and functionalized indole (B1671886) structures. nih.gov Although this specific example leads to a different class of compounds, it highlights the potential for using substituted precursors in condensation reactions to build complex heterocyclic systems.

Multicomponent Reaction Strategies for Substituted 3H-Indol-3-ones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org While no MCR has been specifically reported for the synthesis of this compound, the versatility of MCRs in generating diverse heterocyclic scaffolds suggests their potential applicability. frontiersin.orgnih.govresearchgate.net

A hypothetical MCR for this target could involve a substituted aniline (B41778), a source for the C2 and C3 atoms of the indole core, and appropriate halogenating agents. The development of such a reaction would be a significant advancement in the synthesis of halogenated indolones.

Catalytic Systems for Indolone Ring Formation

Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The formation of the indolone ring can be facilitated by various catalysts. While specific catalytic systems for the direct synthesis of this compound are not detailed in the literature, related catalytic processes for indole and oxindole (B195798) synthesis are well-established. These methods often employ transition metals like palladium, copper, or gold to catalyze key bond-forming steps.

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of a core heterocyclic structure which is then chemically modified in subsequent steps to introduce the desired functional groups. This is often a more reliable and well-trodden path for the synthesis of highly substituted or functionalized molecules.

Transformation from Substituted Isatin (B1672199) Derivatives

The most plausible and synthetically viable route to this compound is through the chemical transformation of 5-bromoisatin (B120047) (5-bromo-1H-indole-2,3-dione). Isatins are versatile precursors for a wide range of indole derivatives. umz.ac.ir The synthesis of 5-bromoisatin itself can be achieved through the direct bromination of isatin. umz.ac.ir

The key transformation in this route is the selective chlorination of the C2-carbonyl group of 5-bromoisatin. The C2-carbonyl of an isatin is a ketone, while the C3-carbonyl is part of a lactam (an amide within a ring). Ketones are generally more reactive towards nucleophilic attack and subsequent conversion to a gem-dichloro intermediate than lactams. Reagents like phosphorus pentachloride (PCl₅) are known to convert carbonyl groups into dichlorides. wikipedia.org

The proposed reaction mechanism involves the attack of PCl₅ on the C2-carbonyl oxygen of 5-bromoisatin, leading to a phosphate (B84403) ester intermediate. Subsequent intramolecular or intermolecular attack by chloride ions would then lead to the formation of a gem-dichloro intermediate at the C2 position. The elimination of a chloride ion and subsequent rearrangement would then yield the desired this compound. The reaction of isatin derivatives with phosphorus compounds primarily occurs at the C3-ketone group, which upon rearrangement can lead to the desired product. nih.gov

Table 1: Potential Chlorinating Agents for Transformation of 5-Bromoisatin

| Reagent | Plausible Role | Reference |

| Phosphorus Pentachloride (PCl₅) | Converts C=O to CCl₂ | wikipedia.orgunipi.it |

| Thionyl Chloride (SOCl₂) | Chlorinating agent | |

| Oxalyl Chloride | Chlorinating agent |

Derivatization and Cyclization of Haloanilines

Another potential, though likely more complex, synthetic strategy involves the derivatization and subsequent cyclization of a suitably substituted haloaniline. This approach would start with an aniline derivative that already contains the necessary bromo and chloro substituents on the aromatic ring, or where one of the halogens can be introduced during the synthesis.

A hypothetical route could start from a 4-bromo-2-haloaniline. This precursor would then need to be elaborated with a two-carbon unit at the amino group, which can then undergo an intramolecular cyclization to form the indolone ring. Various named reactions for indole synthesis, such as the Gassman or Fischer indole synthesis, could potentially be adapted for this purpose, although significant challenges in regioselectivity and functional group compatibility would need to be overcome.

Annulation Reactions for Constructing the 3H-Indol-3-one Skeleton

Annulation reactions represent a powerful strategy for the construction of the 3H-indol-3-one core, involving the formation of a new ring fused to an existing one. These methods are pivotal in synthetic organic chemistry for building complex heterocyclic frameworks from simpler precursors.

One notable approach involves the iodine-mediated intramolecular cyclization of enamines. This method provides an efficient pathway to various 3H-indole derivatives with diverse functional groups, often resulting in good to high yields under transition-metal-free conditions. acs.org The reaction is typically carried out by treating an enamine substrate with elemental iodine as an oxidant and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.org For instance, the synthesis of ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate was achieved in 82% yield using this protocol. acs.org The reaction demonstrates broad substrate scope, accommodating various substituents on the enamine precursor. acs.org A proposed mechanism suggests that the process begins with oxidative iodination to form an iodide intermediate, which then undergoes an intramolecular Friedel-Crafts-type alkylation, followed by rearomatization to yield the 3H-indole product. acs.org

Another significant class of annulation reactions for constructing indole skeletons involves transition-metal-catalyzed C-H activation and functionalization. For example, a triazene-directed C-H annulation using alkynes has been developed for the synthesis of unprotected indoles. pkusz.edu.cn This method utilizes a rhodium catalyst, [{Cp*RhCl2}2], in the presence of a copper co-catalyst and a silver salt. pkusz.edu.cn The reaction proceeds with a broad substrate scope and exhibits excellent regioselectivity with asymmetrically substituted alkynes. pkusz.edu.cn While this specific example leads to 1H-indoles, the underlying principle of C-H activation and annulation is a key strategy that can be adapted for the synthesis of various indole isomers, including the 3H-indol-3-one skeleton.

Furthermore, phosphine-catalyzed [3+2] annulation reactions have emerged as a valuable tool for synthesizing complex heterocyclic structures. rsc.orgacs.org These reactions typically involve the reaction of an allenoate or an electron-poor terminal alkyne with a suitable partner, such as a 3-methyleneindolin-2-one or a ketomalonate. rsc.orgacs.org For example, the reaction between ethyl 2,3-butadienoate and 3-methyleneindolin-2-ones, catalyzed by a chiral phosphine-phenol catalyst, yields cyclopentene-fused C3-spirooxindoles with high regio-, diastereo-, and enantioselectivities. rsc.org This highlights the potential of annulation strategies to not only form the core heterocyclic ring but also to introduce stereochemical complexity in a controlled manner.

The table below summarizes key findings from various annulation reactions leading to indole and related heterocyclic structures, showcasing the diversity of catalysts, substrates, and reaction conditions employed in these synthetic methodologies.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Findings |

| Iodine-Mediated Intramolecular Cyclization | I2, K2CO3 | Enamines | 3H-Indoles | Good to high yields, transition-metal-free, broad substrate scope. acs.org |

| Triazene-Directed C-H Annulation | [{Cp*RhCl2}2], Cu(OAc)2·H2O, AgSbF6 | Triazenes, Alkynes | Unprotected Indoles | General protocol, excellent regioselectivity with asymmetrically substituted alkynes. pkusz.edu.cn |

| Phosphine-Catalyzed [3+2] Annulation | Chiral Phosphine-Phenol | Allenoates, 3-Methyleneindolin-2-ones | Spirooxindoles | High yields and stereoselectivities. rsc.org |

| Gold(I)-Catalyzed Tandem Reaction | BretthosAuNTf2 | 3-Propargylindoles, Olefins | Indole-substituted vinylcyclopropanes | High cis-selectivity, can be switched to trans with silver salts. acs.org |

| Zinc-Catalyzed [3+3] Annulation | ZnEt2, Chiral Ligand | Indoline-2-thiones, Isatylidene malononitriles | Spiro[indoline-3,4'-thiopyrano[2,3-b]indole]s | Good yields and excellent enantioselectivities. mdpi.com |

Reactivity and Intramolecular Chemical Transformations of 5 Bromo 2 Chloro 3h Indol 3 One

Nucleophilic Addition Reactions at the Carbonyl and Imine Centersresearchgate.net

The electrophilic nature of the C2 (imine) and C3 (carbonyl) positions makes them susceptible to attack by nucleophiles. The regioselectivity and outcome of these reactions are highly dependent on the nature of the attacking nucleophile. researchgate.net

Reactivity with N-Nucleophilesresearchgate.net

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react with 5-Bromo-2-chloro-3H-indol-3-one. Based on the reactivity of the analogous 2-chloro-3H-indol-3-one, the reaction likely proceeds via nucleophilic attack at the C2 position, leading to the displacement of the chlorine atom and subsequent tautomerization to form 3-amino-substituted indol-2-one (B1256649) derivatives. researchgate.net The initial addition of the amine to the imine is followed by the elimination of hydrogen chloride.

For instance, the reaction with a generic primary amine (R-NH₂) can be depicted as follows:

Reaction Scheme with a Primary Amine

The specific reaction conditions, such as solvent and temperature, would influence the reaction rate and yield.

Reactivity with S-Nucleophilesresearchgate.net

Sulfur-containing nucleophiles, like thiols, are also anticipated to react at the C2 position of this compound, in a manner analogous to N-nucleophiles. researchgate.net This would result in the formation of 3-thio-substituted indol-2-ones. The high nucleophilicity of sulfur compounds suggests that these reactions would proceed readily. libretexts.orgunizin.orgchemistrysteps.com

Reaction Scheme with a Thiol

The reaction with thiols is a common method for the introduction of sulfur-containing moieties into heterocyclic systems.

Regioselectivity and Outcome with C-Nucleophilesresearchgate.net

The reaction with carbon nucleophiles exhibits more complex behavior, with the potential for attack at either the C2 or C3 position. researchgate.net The regioselectivity is influenced by the nature of the carbon nucleophile and the reaction conditions. For example, soft nucleophiles might favor attack at the C2 position, leading to 2-substituted indol-3-ones, while hard nucleophiles could potentially attack the carbonyl carbon at C3.

A documented reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids (a C-nucleophile) results in a Knoevenagel condensation followed by an intramolecular cyclization and rearrangement, ultimately forming a complex heterocyclic system. nih.gov While not identical, this suggests that C-nucleophiles can initiate a cascade of reactions with the this compound core.

Table 1: Predicted Reactivity with Nucleophiles

| Nucleophile Type | Predicted Site of Attack | Predicted Product Type |

|---|---|---|

| N-Nucleophiles (e.g., R-NH₂) | C2 | 3-Amino-substituted indol-2-one |

| S-Nucleophiles (e.g., R-SH) | C2 | 3-Thio-substituted indol-2-one |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. The bromine at C5 is a deactivating but ortho-, para-directing group. The indol-3-one (B1248957) portion of the molecule is electron-withdrawing, which deactivates the aromatic ring, particularly at the C4 and C6 positions.

Therefore, incoming electrophiles are expected to preferentially substitute at the C6 position, which is para to the bromine atom and meta to the deactivating group. Substitution at C4, ortho to the bromine, is also possible but may be sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-chloro-6-nitro-3H-indol-3-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-bromo-2-chloro-3H-indol-3-one |

Halogen-Specific Reactivity of Bromine and Chlorine Substituents

The bromine and chlorine atoms on the this compound scaffold exhibit distinct reactivities, which can be exploited for further functionalization.

The bromine atom at the C5 position, being on the aromatic ring, is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govrsc.orgnih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile handle for introducing a wide range of substituents. Halogen exchange reactions, for instance, replacing bromine with iodine, are also feasible and could be used to modulate reactivity. nih.govsciencemadness.orgscience.gov

The chlorine atom at the C2 position is part of an imine system and is readily displaced by nucleophiles, as discussed in section 3.1. This atom is generally more labile towards nucleophilic attack than the aromatic bromine.

Table 3: Potential Halogen-Specific Reactions

| Halogen | Position | Reaction Type | Example Reagents |

|---|---|---|---|

| Bromine | C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base |

| Bromine | C5 | Heck Coupling | Alkene, Pd catalyst, base |

| Bromine | C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base |

Oxidative and Reductive Transformation Pathways

The this compound molecule can undergo both oxidative and reductive transformations, targeting the carbonyl and imine functionalities.

Reduction:

The carbonyl group at C3 can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.ukchemistrysteps.comyoutube.com This would lead to the formation of 5-bromo-2-chloro-3H-indol-3-ol. More potent reducing agents or catalytic hydrogenation could potentially reduce both the carbonyl and the imine double bond, leading to the corresponding indoline (B122111) derivative. nih.govbohrium.com

Oxidation:

Oxidation of the indol-3-one system is more complex. Strong oxidizing agents like chromic acid (H₂CrO₄) or peroxy acids could potentially lead to cleavage of the heterocyclic ring. organic-chemistry.orglibretexts.orglibretexts.orglumenlearning.com The specific products would depend on the reaction conditions and the oxidant used. Oxidation of indoles can sometimes result in the formation of isatins or other rearranged products.

Table 4: Potential Oxidative and Reductive Transformations

| Transformation | Reagent | Potential Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 5-Bromo-2-chloro-3H-indol-3-ol |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 5-Bromo-2-chloroindoline derivatives |

Rearrangement Reactions and Tautomerism Studies of this compound

Detailed research findings specifically documenting the rearrangement reactions and tautomerism of this compound are not extensively available in the reviewed scientific literature. The reactivity of this compound is often discussed in the context of its role as a precursor or intermediate in the synthesis of more complex molecules, rather than being the primary focus of mechanistic studies.

However, based on the general principles of organic chemistry and studies of related indole (B1671886) derivatives, certain intramolecular transformations can be anticipated. The inherent structural features of this compound, such as the presence of a ketone group, a halogenated pyrrole (B145914) ring, and an electron-rich benzene ring, suggest the potential for various rearrangement and tautomeric phenomena.

Rearrangement Reactions:

While specific studies on this compound are scarce, related 3-bromoindolenines are known to undergo rearrangement where the bromine atom migrates from the 3-position to the benzene ring. clockss.org This type of transformation can occur either intramolecularly or intermolecularly and is influenced by the substituents on the indole ring. clockss.org For instance, the bromination of certain 3-substituted indoles leads to the formation of a 3-bromoindolenine intermediate, which can then rearrange. clockss.org

Cross-coupling reactions, a broad class of reactions that can involve rearrangement, have been studied for other bromo-substituted heterocyclic compounds, highlighting the potential reactivity of the bromine atom in such systems. researchgate.net

Tautomerism Studies:

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a well-documented phenomenon in heterocyclic compounds containing a ketone group. nih.gov For this compound, the potential for keto-enol tautomerism exists, where the keto form (3-one) could be in equilibrium with its enol form (3-hydroxy-indole).

Studies on similar indole systems, such as (E)-3-benzylideneindolin-2-one, have utilized computational methods like Density Functional Theory (DFT) to assess the relative stabilities of different tautomeric forms in various phases. researchgate.net Such studies often reveal that the keto form is more stable. researchgate.net The polarity of the solvent can also significantly influence the position of the tautomeric equilibrium. nih.gov

In the absence of direct experimental data for this compound, the following table outlines the potential tautomeric forms based on its chemical structure.

| Tautomeric Form | Structure | Notes |

| Keto Form | This compound | The commonly represented structure. |

| Enol Form | 5-Bromo-2-chloro-1H-indol-3-ol | Potential tautomer, though likely less stable. |

Further empirical research, including spectroscopic analyses like NMR and UV-Visible spectroscopy in various solvents, would be necessary to definitively characterize the rearrangement and tautomeric behavior of this compound.

Synthesis and Chemical Scope of 5 Bromo 2 Chloro 3h Indol 3 One Derivatives

Functionalization at the Indolone Nitrogen Atom (N-Substitution)

The nitrogen atom of the indolone ring can be readily functionalized through N-substitution reactions, most commonly alkylation or arylation. This process is crucial as it not only introduces new molecular complexity but also modifies the electronic properties and steric environment of the entire scaffold. The N-H proton is acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which then reacts with an electrophile.

A common method for N-alkylation involves treating the 5-bromo-2-chloro-3H-indol-3-one with an alkyl halide (such as an alkyl chloride or bromide) or a tosylate in the presence of a base. researchgate.net Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) are highly effective for this transformation. researchgate.net The reaction proceeds via the formation of a sodium salt of the indole (B1671886), which then undergoes a nucleophilic substitution reaction with the alkylating agent. This method is broadly applicable for introducing a variety of alkyl groups, from simple methyl and ethyl groups to more complex side chains. researchgate.net

Table 1: Representative N-Substitution Reactions

| Substrate | Reagent | Base/Solvent | Product |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | NaH / DMF | 5-Bromo-2-chloro-1-alkyl-3H-indol-3-one |

| This compound | Benzyl Bromide | NaH / DMF | 1-Benzyl-5-bromo-2-chloro-3H-indol-3-one |

| This compound | Propargyl Bromide | K₂CO₃ / Acetone | 5-Bromo-2-chloro-1-(prop-2-yn-1-yl)-3H-indol-3-one |

Transformations of the Carbonyl Group (C=O)

The carbonyl group at the C3 position is a key site for derivatization, readily undergoing condensation reactions with various nucleophiles to form a range of new heterocyclic systems.

The reaction of this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, thiosemicarbazide) leads to the formation of the corresponding hydrazonoindolinone derivatives. This condensation reaction is typically carried out in a protic solvent like ethanol (B145695), often with a catalytic amount of acid (like acetic acid) to facilitate the dehydration step. The resulting hydrazones are valuable intermediates themselves, possessing a reactive N-H group that can be further functionalized.

Similarly, condensation of the C3-carbonyl group with primary amines yields iminone derivatives, also known as Schiff bases. This reaction provides a direct route to introduce a wide array of substituents onto the indolone core. The reaction is typically performed by refluxing the indolone with a primary amine in a solvent such as ethanol or methanol (B129727). The resulting C=N double bond can be subsequently reduced to form an amino derivative or participate in cycloaddition reactions. A one-pot, three-component reaction involving α-amino aryl ketones, indoles, and a bromine source can also lead to complex iminone structures. nih.gov

Table 2: Representative Carbonyl Transformation Reactions

| Reaction Type | Reactant | Conditions | Product Class |

|---|---|---|---|

| Hydrazone Formation | Hydrazine Hydrate (H₂NNH₂·H₂O) | Ethanol, reflux | 5-Bromo-2-chloro-3-hydrazono-2,3-dihydro-1H-indol |

| Iminone Formation | Aniline (B41778) (C₆H₅NH₂) | Ethanol, reflux | 5-Bromo-2-chloro-3-(phenylimino)-2,3-dihydro-1H-indol |

| Iminone Formation | Benzylamine (BnNH₂) | Methanol, reflux | 3-(Benzylimino)-5-bromo-2-chloro-2,3-dihydro-1H-indol |

Substitution and Cross-Coupling Reactions on the Aryl Ring

The bromine atom at the C5 position of the benzene (B151609) ring is a prime handle for introducing further diversity through substitution and, most notably, transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are powerful tools for functionalizing aryl halides. The 5-bromo substituent on the indolone ring makes it an excellent substrate for several key cross-coupling reactions.

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the 5-bromoindole (B119039) derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form new aryl-aryl or aryl-vinyl bonds. wikipedia.orgorganic-chemistry.org Common catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like DME, THF, or aqueous mixtures. nih.govrsc.org The reaction is highly versatile with a broad tolerance for various functional groups. rsc.org

Heck Reaction : The Heck reaction couples the 5-bromoindole with an alkene to form a new C-C bond, resulting in a 5-alkenyl-substituted indole. wikipedia.org The reaction is catalyzed by a palladium complex, such as Pd(OAc)₂, often with a phosphine (B1218219) ligand, and requires a base (e.g., triethylamine) to neutralize the HBr generated. wikipedia.orgorganic-chemistry.org This method provides a direct pathway to vinylated indoles.

Sonogashira Coupling : The Sonogashira reaction is used to couple the 5-bromoindole with a terminal alkyne, creating a 5-alkynylindole derivative. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). wikipedia.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. nih.gov The Sonogashira coupling is highly efficient for forming C(sp²)-C(sp) bonds. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(dppf)Cl₂ / K₂CO₃ | 5-Aryl-2-chloro-3H-indol-3-one |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 5-Styryl-2-chloro-3H-indol-3-one |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-(Phenylethynyl)-2-chloro-3H-indol-3-one |

Copper-mediated reactions, particularly the Ullmann condensation, offer a classic alternative for forming C-N, C-O, and C-S bonds at the aryl halide position. acs.org The reaction involves coupling the 5-bromoindole derivative with nucleophiles such as amines, alcohols, or thiols. These reactions typically require a copper catalyst (e.g., CuI, Cu₂O, or metallic copper), often in the presence of a ligand and a base, and are usually conducted at elevated temperatures. acs.orgnih.gov While conditions can be harsh, modern developments have led to milder protocols, expanding the reaction's scope and applicability for synthesizing complex heterocyclic structures. acs.org

Integration into Complex Polycyclic and Heterocyclic Scaffolds

The inherent reactivity of the 2-chloro-3H-indol-3-one scaffold, as exemplified by the 5-bromo-substituted derivative, provides a versatile entry point for the construction of more complex polycyclic and heterocyclic systems. The presence of the electrophilic C2-chloro and C3-keto functionalities, combined with the indole nucleus, allows for a variety of synthetic transformations, including cycloaddition reactions and annulation strategies.

While direct applications of this compound in these transformations are not widely reported, the reactivity of the closely related 2-chloro-3H-indol-3-one serves as an excellent model. This compound is known to react with various nucleophiles. researchgate.net With N- and S-nucleophiles, it typically forms 3-substituted indol-2-ones. However, reactions with C-nucleophiles can yield either 2-substituted indol-3-ones or 3-substituted indol-2-ones, showcasing a dichotomy in its reactivity that can be exploited for the synthesis of diverse heterocyclic structures. researchgate.net

One of the most powerful methods for constructing polycyclic frameworks is the Diels-Alder reaction. The 3H-indol-3-one system, particularly when activated with electron-withdrawing groups, can potentially act as a dienophile. Intramolecular Diels-Alder reactions of indole-3-acrylates have been shown to be a viable route to complex polycyclic indole derivatives. acs.org By analogy, it is conceivable that this compound could participate in intermolecular Diels-Alder reactions with electron-rich dienes, leading to the formation of fused carbocyclic or heterocyclic rings. The regioselectivity of such reactions would be of significant interest.

Furthermore, 1,3-dipolar cycloaddition reactions offer another avenue for building complex heterocyclic systems. uchicago.eduacs.orgcomporgchem.com The carbonyl group at the C3 position of the 3H-indol-3-one core could react with 1,3-dipoles to form five-membered heterocyclic rings spiro-fused at the C3 position. The resulting spiro-heterocyclic indolenines are prevalent scaffolds in numerous indole alkaloids. nih.gov

The synthesis of fused 1,2,3-dithiazoles has been achieved through the reaction of organic substrates with sulfur monochloride, indicating the potential for creating novel sulfur-containing heterocycles fused to the indole core. arkat-usa.org While this specific reaction with an indole derivative is a broader concept, it points to the diverse possibilities for annulation reactions.

The following table summarizes potential strategies for integrating the 2-chloro-3H-indol-3-one core into more complex scaffolds, based on the reactivity of analogous systems.

| Reaction Type | Reactant(s) | Potential Product Scaffold |

| Nucleophilic Substitution | N- or S-Nucleophiles | 3-Substituted indol-2-ones |

| Nucleophilic Substitution | C-Nucleophiles | 2- or 3-Substituted indol-3-ones |

| Diels-Alder Cycloaddition | Electron-rich Dienes | Fused polycyclic indoles |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles | Spiro-heterocyclic indolenines |

| Annulation Reactions | Various Reagents (e.g., S2Cl2) | Fused heterocyclic indoles |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-Dimensional (1D) NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of 5-Bromo-2-chloro-3H-indol-3-one is anticipated to display signals corresponding to the three aromatic protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would exhibit specific chemical shifts and coupling patterns. For comparison, the ¹H NMR spectrum of 5-bromoisatin (B120047) in DMSO-d₆ shows a doublet at approximately 6.88 ppm, a doublet at 7.66 ppm, and a doublet of doublets at 7.74 ppm, corresponding to the protons at positions 7, 4, and 6 respectively. umz.ac.ir The introduction of a chlorine atom at the 2-position in this compound would influence the electronic environment and likely induce shifts in these proton signals.

¹³C NMR: The carbon NMR spectrum provides insight into the number and type of carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The spectrum would be characterized by signals for the two carbonyl-like carbons (at the 2- and 3-positions), with the carbon bearing the chlorine atom (C2) appearing at a distinct chemical shift. The remaining six signals would correspond to the aromatic carbons of the indole (B1671886) ring. In the ¹³C NMR spectrum of 5-bromoisatin, signals are observed at approximately 115.13, 115.15, 120.44, 127.76, 140.89, and 150.43 ppm for the aromatic and vinylic carbons, and at 159.84 and 184.05 ppm for the carbonyl carbons. umz.ac.ir The presence of chlorine in the target molecule would alter these shifts, particularly for the carbons in close proximity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on related compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 6.8 - 7.8 | d, dd | Aromatic protons on the benzene ring. |

| ¹³C | 110 - 155 | - | Aromatic and vinylic carbons. |

| ¹³C | 155 - 185 | - | Carbonyl and imine-like carbons. |

Note: This is a predictive table based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Detailed 2D NMR analyses such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY: Would reveal the coupling relationships between adjacent protons in the aromatic ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, though it is less critical for a planar aromatic system like this.

Currently, there is no specific 2D NMR data available in the literature for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₃BrClNO. guidechem.com

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak, which would be characteristic for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for C₈H₃BrClNO is 242.90865 u. guidechem.com Experimental HRMS data would be expected to be very close to this theoretical value, confirming the molecular formula.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₃BrClNO | guidechem.com |

| Molecular Weight | 244.47 g/mol | guidechem.com |

| Exact Mass | 242.90865 u | guidechem.com |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) and C=N (imine) or related conjugated systems within the 3H-indol-3-one core.

The analysis of related compounds such as 5-bromoisatin shows strong absorption bands for the carbonyl groups. The IR spectrum of 5-bromoisatin exhibits characteristic peaks for the lactam C=O stretch and the ketone C=O stretch. nih.govchemicalbook.com For this compound, the C=O stretching vibration would likely appear in the region of 1650-1750 cm⁻¹. The C=N stretching vibration would be expected in the 1600-1690 cm⁻¹ region. Additionally, C-Br and C-Cl stretching vibrations would be present in the fingerprint region at lower wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (if tautomer exists) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (carbonyl) | 1650 - 1750 |

| C=N Stretch (imine-like) | 1600 - 1690 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: This is a predictive table based on characteristic functional group absorption ranges and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of the 3H-indol-3-one core, which includes the benzene ring and the α,β-unsaturated ketone-like moiety, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The specific wavelengths of maximum absorption (λmax) would be indicative of the extent of conjugation. The presence of the bromine and chlorine auxochromes would likely cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 3H-indol-3-one. Detailed experimental UV-Vis data for this compound is not currently documented in readily accessible literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a paramount analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and the packing of molecules within a crystal lattice, offering fundamental insights into the molecule's conformation and intermolecular interactions.

Detailed Research Findings

A comprehensive search of scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound are not available.

The absence of specific crystallographic data for this compound highlights an area for future research. Such a study would be invaluable for a definitive understanding of its solid-state structure and would provide a basis for computational modeling and structure-activity relationship studies.

Crystallographic Data Table

As no experimental crystal structure has been reported for this compound, a table of its crystallographic data cannot be provided.

To illustrate the type of information that X-ray crystallography provides, the following table presents data for a structurally related halogenated indole derivative, 5-bromo-1-ethylindoline-2,3-dione, as a reference. nih.gov

Table 1: Crystallographic Data for the Reference Compound 5-Bromo-1-ethylindoline-2,3-dione nih.gov

| Parameter | Value |

| Empirical Formula | C₁₀H₈BrNO₂ |

| Formula Weight | 254.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Volume (ų) | 984.58 (5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. scispace.com It has been widely applied to study various aspects of indol-3-one (B1248957) derivatives and other organic compounds. researchgate.netnih.gov

Electronic Structure, Frontier Molecular Orbital (HOMO-LUMO) Analysis, and Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For related bromo- and chloro-substituted heterocyclic compounds, DFT calculations have been employed to determine these electronic parameters. researchgate.netresearchgate.net The analysis of the molecular electrostatic potential (MEP) map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability (oxidation potential). ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability (reduction potential). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the lowest energy electronic excitation possible. ossila.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. nih.gov |

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process to find the minimum energy structure of a molecule. nih.gov DFT calculations are frequently used to determine the most stable conformation of molecules by optimizing bond lengths, bond angles, and dihedral angles. globalresearchonline.net For similar halogenated compounds, conformational analysis has been performed to understand the preference for specific spatial arrangements of atoms. nih.gov This analysis is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

For instance, in a study of 1-chloro- and 1-bromo-2-propanol, theoretical calculations showed a strong preference for the gauche orientation of the X-C-C-O fragment. nih.gov Such computational studies provide valuable data that complements experimental findings from techniques like NMR spectroscopy.

| Parameter | Description |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angle | The angle formed between three atoms across at least two bonds. |

| Dihedral Angle | The angle between two intersecting planes. |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of a molecule. |

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, it is possible to predict the positions of vibrational bands. globalresearchonline.net These calculated frequencies are often scaled to better match experimental data. globalresearchonline.net

Studies on similar halogenated organic molecules, such as 5-fluoro, 5-chloro, and 5-bromo-cytosines, have demonstrated the effectiveness of DFT calculations (using the B3LYP functional) in predicting vibrational spectra. nih.govdocumentsdelivered.com The analysis helps in assigning specific vibrational modes, such as stretching, bending, and torsional vibrations, to the observed spectral peaks. nih.gov This correlation between theoretical and experimental spectra provides a deeper understanding of the molecular structure and bonding. nih.govdocumentsdelivered.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in understanding the intricate details of chemical reactions. By modeling reaction pathways, chemists can gain insights into the mechanisms that govern chemical transformations.

Transition State Characterization and Activation Energy Barriers

DFT calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. mdpi.com

For various reactions involving heterocyclic compounds, computational studies have been used to elucidate reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. mdpi.com For example, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have provided detailed mechanistic insights. mdpi.com

Prediction and Rationalization of Chemoselectivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting and explaining the selectivity of chemical reactions. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity is the preference for bond formation at one position over another. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another.

DFT calculations can be used to compare the activation energies of different possible reaction pathways, thereby predicting the major product. For instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, the regioselectivity was studied to understand the preferential site of nucleophilic attack. researchgate.net Similarly, computational studies on nickel-catalyzed cross-coupling reactions have been used to rationalize the observed enantioselectivity by examining the transition state structures.

Studies on Noncovalent Interactions and Supramolecular Assembly

Due to the limited availability of direct research on the supramolecular chemistry of 5-Bromo-2-chloro-3H-indol-3-one, this section will draw upon theoretical and crystallographic studies of closely related halogenated indole (B1671886) and isatin (B1672199) derivatives. The principles derived from these analogous systems provide a strong basis for understanding the potential noncovalent interactions and supramolecular assemblies involving this compound.

The presence of bromine and chlorine atoms, along with the carbonyl group and the N-H moiety in the tautomeric 2-hydroxy-indole form, strongly suggests that halogen bonding and hydrogen bonding are dominant forces in the crystal packing of this compound.

Theoretical studies on various bromo-substituted indole derivatives have highlighted the significance of C-Br···π, C-Br···Br, and C-H···Br interactions in the formation of their supramolecular structures. nih.gov For instance, in the crystal structure of 4,6-dibromo-2,3,3-trimethyl-3H-indole, C-Br···π halogen bonds are crucial in linking molecules into zigzag chains. nih.gov This type of interaction, where the electrophilic region of the bromine atom (the σ-hole) interacts with a π-system, could be a key feature in the solid-state assembly of this compound.

Potential Noncovalent Interactions in this compound:

| Interaction Type | Potential Participating Atoms/Groups | Significance in Supramolecular Assembly |

| Halogen Bonding | C-Br···O=C, C-Cl···O=C, C-Br···N, C-Cl···N | Directional interactions that can lead to the formation of chains, sheets, or more complex 3D networks. |

| Hydrogen Bonding | N-H···O=C (in tautomeric form), C-H···O=C | Strong directional interactions that are fundamental to the formation of robust supramolecular synthons. |

| π-π Stacking | Indole ring···Indole ring | Stacking of the aromatic rings can contribute to the stabilization of the crystal lattice. |

| van der Waals Forces | All atoms | General attractive and repulsive forces that influence the overall packing efficiency. |

This table is a theoretical representation based on the functional groups present in the molecule and data from related compounds.

Furthermore, computational studies on isatin and its derivatives interacting with cations have shown that the carbonyl groups are significant sites for noncovalent interactions. dergi-fytronix.com This suggests that the C3-ketone of this compound would be a primary site for interactions with electrophilic species or hydrogen bond donors.

The interplay of these various noncovalent interactions dictates the ultimate supramolecular assembly. It is plausible that this compound could form layered structures, potentially stabilized by a combination of in-plane hydrogen bonding and halogen bonding, with interlayer stacking interactions. The specific arrangement would be highly dependent on the crystallization conditions.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable to chemical processes)

While specific molecular dynamics (MD) simulations for this compound are not available in the current literature, the application of this computational technique to related indole derivatives demonstrates its potential for elucidating the dynamic behavior of this compound in various chemical processes. mdpi.comfrontiersin.org MD simulations can provide insights into conformational changes, solvent effects, and the dynamics of interactions with other molecules, which are often not fully captured by static computational models.

For a molecule like this compound, MD simulations could be particularly useful in several areas:

Tautomerism Studies: The compound can exist in tautomeric forms, primarily the 3-keto and the 3-hydroxy (indoxyl) forms. MD simulations in different solvent environments could help to understand the dynamics and equilibrium between these tautomers, which is crucial for predicting its reactivity.

Reaction Mechanisms: In the context of a chemical reaction, such as its use as a synthetic precursor, MD simulations can model the approach of reactants, the formation of transition states, and the departure of products. For instance, in a study of the inhibition of indoleamine-2,3-dioxygenase (IDO1) by C2-aroyl indoles, MD simulations were used to understand the binding and conformational changes of the inhibitor within the enzyme's active site. frontiersin.org A similar approach could be applied to understand how this compound might interact with a biological target or a catalyst.

Solvation Dynamics: The behavior and stability of this compound in different solvents could be investigated. MD simulations can reveal the structure of the solvent shells around the molecule and quantify the strength of solute-solvent interactions, which influences its solubility and reactivity.

Hypothetical MD Simulation Parameters for this compound:

| Parameter | Example Value/Method | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | To define the potential energy function of the system, describing bonded and non-bonded interactions. |

| Water Model | TIP3P, SPC/E | To simulate the aqueous solvent environment. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To allow for sufficient sampling of the conformational space and dynamic events. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | To control thermodynamic variables like temperature and pressure during the simulation. |

This table represents a typical setup for an MD simulation and would need to be optimized for the specific system under investigation.

The insights gained from MD simulations would be highly valuable for rationalizing its chemical behavior and for the design of new synthetic routes or functional molecules based on its scaffold. For example, understanding its dynamic interactions with a particular enzyme through MD could guide the modification of its structure to enhance its inhibitory activity. mdpi.com

Mechanistic Investigations of Reaction Pathways

Detailed Analysis of Synthetic Transformations

The formation of the 5-Bromo-2-chloro-3H-indol-3-one structure likely involves a series of key chemical reactions, including halogenation, cyclization, and substitution. Syntheses of related bromo-indole compounds often employ multi-step sequences to carefully control the introduction of functional groups and prevent the formation of isomers. wipo.int Common transformations include:

Electrophilic Halogenation: The introduction of bromine onto the indole (B1671886) ring is a critical step. This is often achieved using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. researchgate.net The regioselectivity of this reaction is highly dependent on the existing substituents and reaction conditions. mdpi.com

Cyclization: The formation of the indole's pyrrole (B145914) ring is a cornerstone of its synthesis. This can be achieved through various named reactions, such as the Fischer, Bischler, or Madelung syntheses, adapted for halogenated precursors. nih.govyoutube.com More modern methods involve transition-metal-catalyzed cyclization of substituted anilines. mdpi.comorganic-chemistry.org For example, o-haloanilines can react with ketone enolates under SRN1 conditions (substitution nucleophilic radical) to form the indole ring. combichemistry.com

Substitution Reactions: The chlorine atom at the C-2 position and the bromine at the C-5 position can potentially be displaced by nucleophiles, although the C-2 position in an indol-3-one (B1248957) system has unique reactivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are powerful tools for functionalizing halogenated indoles, though these are typically performed on a 1H-indole tautomer rather than the 3H-indol-3-one form. nih.gov

An environmentally friendly five-step synthesis developed for the related compound 5-bromoindole (B119039) involves hydrogenation of indole to indoline (B122111), acetylation of the nitrogen, "clean bromination" of the N-acetylindoline, deacetylation, and finally oxidative dehydrogenation to re-form the aromatic pyrrole ring, a process which effectively controls the formation of bromo-isomers. wipo.int

Role of Catalysts and Reaction Conditions

Catalysts and specific reaction conditions are paramount in directing the synthesis of halogenated indoles, ensuring high yields and selectivity.

Metal Catalysis: Transition metals are extensively used. Palladium catalysts, often with specialized phosphine (B1218219) ligands like SPhos, are effective for cross-coupling reactions. Copper(I) is used for cyclization reactions of bromoarylaminoalkanes and in Sonogashira couplings. mdpi.comnih.gov Rhodium has been used for the cyclization of propargylaniline derivatives, nih.gov while silver(I) catalysis can be used in "back-to-front" indole syntheses starting from pyrrole precursors. acs.org Iron-catalyzed protocols have been developed for C-H alkylation of indoles, representing a sustainable approach. rsc.org

Reagents and Temperature: The choice of reagents and temperature critically affects outcomes. For instance, the reduction of an oxime precursor to a labile amine has been achieved using sodium cyanoborohydride with titanium trichloride (B1173362) catalysis at 0 °C. beilstein-archives.org The bromination of N-acetylindoline can be performed under mild conditions, which is advantageous over harsher methods using acetic anhydride (B1165640) and bromine. wipo.int In the synthesis of 3-halogenated 2-CF3-indoles, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are used for halogenation in solvents like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH2Cl2) at room temperature. nih.gov

Below is a table summarizing various reaction conditions used in the synthesis of related bromo-indole compounds.

| Reaction Type | Catalyst / Reagent | Solvent | Temperature | Target / Intermediate | Yield | Ref |

| Reductive Cyclization | Aminoguanidine / Triethoxysilane | - | - | Benzimidazoles | High | organic-chemistry.org |

| Reductive Amination | NaBH₄ | Ethanol (B145695) | Reflux | Secondary Amines | - | chemicalbook.com |

| Electrophilic Cyclization | Bromine (1.1 eq.) | CH₂Cl₂/MeOH (9:1) | Ambient | Spiroindolines | - | beilstein-archives.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Room Temp | Phenylacetylene-substituted indole | ~100% | nih.gov |

| Alkylation | NaH / MeI | DMF | - | N-methyl indole | High | mdpi.com |

| Deamination | Isoamyl nitrite | DMF | - | 1-Bromo-3-chloro-5-iodobenzene | >75% | guidechem.com |

| C-H Alkylation | Ru(OAc)₂(p-cymene) / (p-CF₃C₆H₄)₃P | 1,4-dioxane (B91453) | 65 °C | meta-alkylated arenes | 70% | acs.org |

Identification and Characterization of Reaction Intermediates

Understanding a reaction mechanism requires the identification of transient species that exist between the reactant and product.

In a study on the electrophilic cyclization of 5-bromoindole-derived thioureas, a plausible reaction pathway was proposed involving key intermediates. beilstein-archives.org The reaction with bromine is thought to initially form a sulfenyl bromide intermediate (21) at the thiocarbamoyl group. This intermediate's electrophilic sulfur atom then attacks the nucleophilic C-3 position of the 5-bromoindole ring. This attack leads to the formation of a spiroindolinium intermediate (22) . Subsequent nucleophilic attack by the solvent (methanol) on this spiro intermediate yields the final diastereomeric products. beilstein-archives.org

In other indole syntheses, different types of intermediates are observed. The reduction of oximes can produce a labile amine intermediate , which is often used immediately in the next step without isolation. beilstein-archives.org Syntheses proceeding via an SRN1 mechanism involve radical anion intermediates . combichemistry.com DFT studies of a silver-catalyzed indole synthesis from pyrrole precursors suggest an unexpected activation at the C-3 position of the pyrrole, contradicting the conventional wisdom of C-2 activation and leading to a unique rearrangement intermediate. acs.org

Kinetic and Thermodynamic Studies of Chemical Reactivity

Kinetic studies on the nucleophilic acyl substitution of 5-bromo-1H-indole-2-carbonyl chloride, a related compound, have shown that the electron-withdrawing bromine substituent at the 5-position enhances the electrophilicity of the carbonyl carbon. This leads to faster reaction rates compared to non-halogenated analogues. Furthermore, quantum mechanical calculations using Density Functional Theory (DFT) have been employed to understand the regioselectivity of electrophilic bromination on indole systems. These studies analyze how substituents direct the electrophilic attack by altering the activation energies for substitution at different positions on the ring. Analysis of reaction kinetics is also a crucial tool for revealing the inhibitory effects of oligomers on amyloid fibril formation, demonstrating the broad applicability of kinetic studies. rsc.org

Influence of Solvent Systems on Reaction Outcomes and Selectivity

The choice of solvent is a critical parameter that can dramatically influence reaction pathways, yields, and selectivity.

Solvent as a Reagent: In some reactions, the solvent can participate directly. During the electrophilic cyclization of 5-bromoindole-derived thioureas in a dichloromethane/methanol (B129727) (9:1) mixture, methanol acts as a nucleophile, attacking the spiroindolinium intermediate to form the final methoxy-substituted product. beilstein-archives.org

Solvent Polarity and Type: The polarity and nature of the solvent can dictate the course of a reaction. In reductive deamination reactions, N,N-dimethylformamide (DMF) was found to be a superior solvent compared to other aprotic solvents like dioxane or THF, as it also acts as the hydrogen donor. guidechem.com For certain palladium-catalyzed reactions, specialized aqueous conditions using water-soluble ligands have been developed to prevent side reactions. In contrast, some ruthenium-catalyzed C-H alkylations are completely inhibited by switching from 1,4-dioxane to more polar or coordinating solvents like acetonitrile (CH3CN) or N,N-dimethylacetamide (DMA). acs.org

Selectivity Control: The solvent can influence the selectivity of a reaction. The bromination of 2-trifluoromethylindole with two equivalents of bromine in acetic acid (AcOH) proceeded slowly but gave a higher yield of the desired dibromoindole compared to the same reaction in dichloromethane (CH2Cl2), which resulted in lower selectivity and deeper bromination of the indole core. mdpi.com Recently, a focus on green chemistry has promoted the use of renewable solvents like 2-MeTHF, which has been used in iron-catalyzed C-H alkylation of indoles. rsc.org

Role of 5 Bromo 2 Chloro 3h Indol 3 One and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Precursor in Multistep Organic Synthesis of Complex Molecules

5-Bromo-2-chloro-3H-indol-3-one serves as a crucial starting material in the multistep synthesis of complex organic molecules. Its reactive sites allow for a variety of chemical transformations, making it an adaptable intermediate for constructing intricate molecular frameworks. For instance, it is a known precursor in the synthesis of various substituted indole (B1671886) derivatives, which are core structures in many biologically active compounds. The bromo and chloro substituents provide handles for cross-coupling reactions, enabling the introduction of diverse functional groups and the elaboration of the indole core.

Research has demonstrated its utility in the preparation of compounds with potential therapeutic applications. For example, derivatives of 5-bromo-1H-indole-2,3-dione, which can be synthesized from precursors like this compound, have been investigated for their cytotoxic effects against cancer cell lines. nih.gov Specifically, studies have shown that certain 5-bromo-3-substituted-hydrazono-1H-2-indolinones exhibit notable cytotoxicity against various human tumor cell lines, including breast cancer, non-small cell lung cancer, and ovarian cancer cells. nih.gov

Building Block for Novel Heterocyclic Architectures

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. This compound acts as a versatile building block for the construction of novel and complex heterocyclic architectures. The inherent reactivity of the α-chloro-α,β-unsaturated ketone system allows for various cycloaddition and condensation reactions.

Scientists have utilized this compound to synthesize new heterocyclic systems through methods like 1,3-dipolar cycloaddition reactions. researchgate.net These reactions lead to the formation of unique polycyclic structures with potential applications in drug discovery and materials science. The resulting complex molecules often incorporate multiple heterocyclic rings, leading to diverse chemical properties and biological activities.

Applications in Dye Chemistry and Chromogenic Systems

The chromophoric properties of the indole ring system are well-established, and this compound and its derivatives have found significant applications in the field of dye chemistry and chromogenic systems.

Quinonoid Dyes: The condensation of this compound with itself or other indole derivatives can lead to the formation of indigoid and quinonoid dyes. A notable example is the formation of 5,5'-Dibromo-4,4'-dichloroindigo, a halogenated indigo (B80030) dye. chemicalbook.comlookchem.comcookechem.com These dyes often exhibit deep colors and have been explored for various applications, including as vat dyes.

Indirubin (B1684374) Analogs: Indirubin, an isomer of indigo, and its analogs are known for their biological activities. The synthesis of indirubin analogs can be achieved through the reaction of isatin (B1672199) derivatives, which can be prepared from precursors like this compound, with indoxyls or their equivalents. sapub.org The resulting halogenated indirubin analogs are of interest for their potential as kinase inhibitors and other therapeutic agents.

Chromogenic Substrates: Derivatives of this compound are widely used as chromogenic substrates for the detection of various enzymatic activities. For example, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is a well-known substrate for β-galactosidase, producing a blue-colored product upon enzymatic cleavage. Similarly, other glycoside derivatives of 5-bromo-4-chloro-indoxyl are used to detect enzymes like cellulase (B1617823) and α-galactosidase, where the enzymatic reaction releases the indolyl moiety, which then oxidizes to form a colored dimer. biosynth.commpbio.com

Exploration as Potential Electron Acceptors in Organic Electronic Materials

The electron-deficient nature of the this compound core makes it an interesting candidate for exploration in the field of organic electronics. The presence of electron-withdrawing halogen atoms enhances its ability to accept electrons.

This property is crucial for the development of n-type organic semiconductors, which are essential components in various electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While direct applications of the parent compound may be limited, its derivatives, particularly those with extended π-conjugation, are being investigated as potential electron-acceptor materials. The ability to tune the electronic properties through chemical modification of the indole scaffold makes this class of compounds promising for the design of new organic electronic materials.

Scaffold for the Design and Synthesis of Chemical Probes and Reagents

The reactivity and structural features of this compound make it a valuable scaffold for the design and synthesis of chemical probes and reagents. These tools are essential for studying biological processes and for various analytical applications.

The indole core can be functionalized to introduce specific binding moieties or reporter groups. For instance, derivatives of 5-bromo-indoles have been synthesized and evaluated as antineoplastic agents and as indicators in drug screening assays. nih.gov Furthermore, the chromogenic properties of its derivatives are exploited in the development of reagents for detecting enzymatic activity, as discussed previously. The ability to generate a colored or fluorescent signal upon a specific chemical or biological event makes these compounds highly useful as probes in various assays.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated indoles can be challenging, often requiring harsh reagents and multi-step procedures. Future research should focus on developing more sustainable and efficient synthetic routes to 5-Bromo-2-chloro-3H-indol-3-one and related compounds. This could involve the use of greener halogenating agents and catalytic systems that minimize waste and improve atom economy. organic-chemistry.org For instance, methods utilizing in situ-generated reactive halogenating species from halide salts and an oxidant like oxone present an environmentally friendlier alternative to traditional agents. organic-chemistry.org Furthermore, one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single operation, represent a promising avenue for the efficient synthesis of functionalized indole (B1671886) derivatives. researchgate.netnih.gov

Expansion of Reactivity Profiles for Directed Transformations

The bromine and chlorine substituents on the 3H-indol-3-one core are not merely passive components; they are reactive handles that can be selectively functionalized. Future work should aim to systematically explore the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. This would enable the directed and sequential introduction of various substituents, leading to a diverse library of derivatives. The development of chemoselective transformations, where one halogen is selectively reacted while the other remains intact, would be particularly valuable for late-stage functionalization and the synthesis of complex molecular architectures. acs.org The inherent reactivity of the 3H-indole system itself, including its potential for cycloaddition reactions and reactions at the C2-position, also warrants further investigation in the context of its halogenated nature. nih.gov

Catalytic Asymmetric Synthesis of Chiral 3H-Indol-3-one Derivatives

The introduction of chirality into the 3H-indol-3-one scaffold could lead to compounds with interesting biological activities. A significant future direction is the development of catalytic asymmetric methods for the synthesis of chiral derivatives of this compound. This could be achieved through the enantioselective reduction of the ketone functionality or by the asymmetric addition of nucleophiles. Chiral Brønsted acids and organocatalysts have shown promise in the asymmetric synthesis of related indolines and could be adapted for this purpose. organic-chemistry.orgnih.govkaust.edu.saresearchgate.net The development of such methods would provide access to a new class of enantioenriched building blocks for medicinal chemistry and materials science.

Advanced Applications of Computational Chemistry in Predictive Synthesis

Given the limited experimental data on this compound, computational chemistry can play a crucial role in predicting its properties and guiding experimental design. nih.gov Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, elucidate reaction mechanisms, and rationalize observed reactivities. nih.gov Furthermore, virtual screening and molecular docking studies can help identify potential biological targets and predict the binding affinities of its derivatives, thereby accelerating the drug discovery process. nih.govmdpi.com As computational models become more sophisticated, they will be invaluable tools for exploring the vast chemical space of functionalized indoles and prioritizing synthetic efforts.

Investigation of New Material Science Applications and Functional Architectures

Indole-based compounds have found applications in materials science as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and components of solar cells. researchgate.netresearchgate.net The unique electronic properties conferred by the bromo and chloro substituents in this compound make it an intriguing candidate for the development of new functional materials. Future research could focus on synthesizing polymers and oligomers incorporating this moiety and investigating their photophysical and electronic properties. The ability to tune these properties through further functionalization of the halogen atoms could lead to the design of materials with tailored characteristics for specific applications. researchgate.net

Q & A

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield | Key Analysis |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 12h | 50% | H NMR (δ 7.2–7.8 ppm, aromatic H) |

| Chlorination | SOCl₂, reflux, 6h | 65% | HRMS (m/z 273.92 [M+H]⁺) |

How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- H/C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and carbonyl groups (δ ~170 ppm). Chlorine and bromine substituents deshield adjacent protons .

- X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters:

- HRMS : Confirm molecular ion peaks (e.g., m/z 273.92 [M+H]⁺) with < 2 ppm error .

What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

How can contradictions in crystallographic data for halogenated indoles be resolved?

Advanced Answer:

- Data Validation : Cross-check SHELXL refinement metrics (R-factor, wR2) with WinGX-generated symmetry operations. Discrepancies may arise from twinning or disorder .

- Halogen Positioning : Use difference Fourier maps to distinguish Br/Cl atoms. Anomalous scattering data (e.g., Cu-Kα radiation) enhances resolution .

- Case Study : For 5-Bromo-2-chloro analogs, compare thermal displacement parameters (Ueq) to identify misplaced halogens .

How can computational modeling predict electronic properties of this compound?

Advanced Answer:

- Software : Use Molecular Operating Environment (MOE) for DFT calculations.

- Parameters :

- Optimize geometry at B3LYP/6-31G* level.